![molecular formula C13H14N2O3 B7492201 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea, also known as BP-897, is a compound that has been extensively studied for its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist, which makes it an attractive candidate for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor in the brain. The dopamine D3 receptor is involved in the regulation of the reward system in the brain, which is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea may reduce the rewarding effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to have both biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been shown to reduce the locomotor activity and stereotypy induced by psychostimulants in rats. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to improve cognitive performance in animal models of schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor. However, one limitation of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea. One area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of drug addiction, particularly for the prevention of relapse. Another area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of other psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea and its mechanism of action in the brain.
Méthodes De Synthèse
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea can be synthesized by a multistep process that involves the reaction of 3-(2-bromoethyl)-1,3-benzodioxole with propargylamine, followed by the reaction with N,N'-diisopropylcarbodiimide and 1,3-diphenylurea. The resulting compound is then purified through column chromatography to obtain 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea.
Applications De Recherche Scientifique
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-6-14-13(16)15-9(2)10-4-5-11-12(7-10)18-8-17-11/h1,4-5,7,9H,6,8H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOGNNUOOXYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

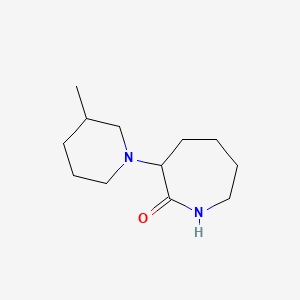
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
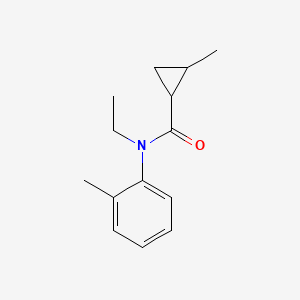
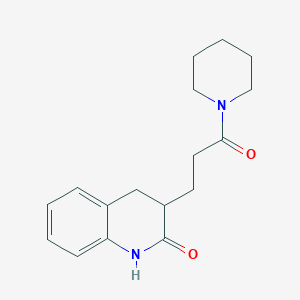
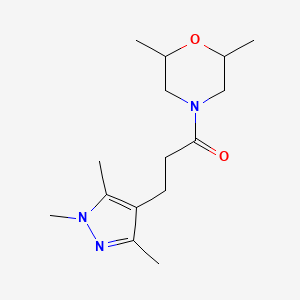
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
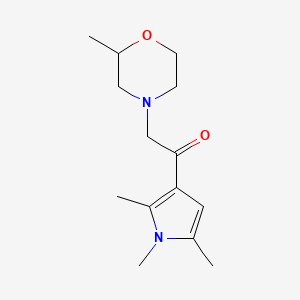
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
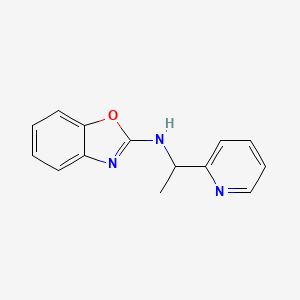
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
